

Application Notes: Synthesis of Acalabrutinib Utilizing 2-Butynoic Acid

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Compound of Interest

Compound Name: 2-Butynoic acid

Cat. No.: B104180

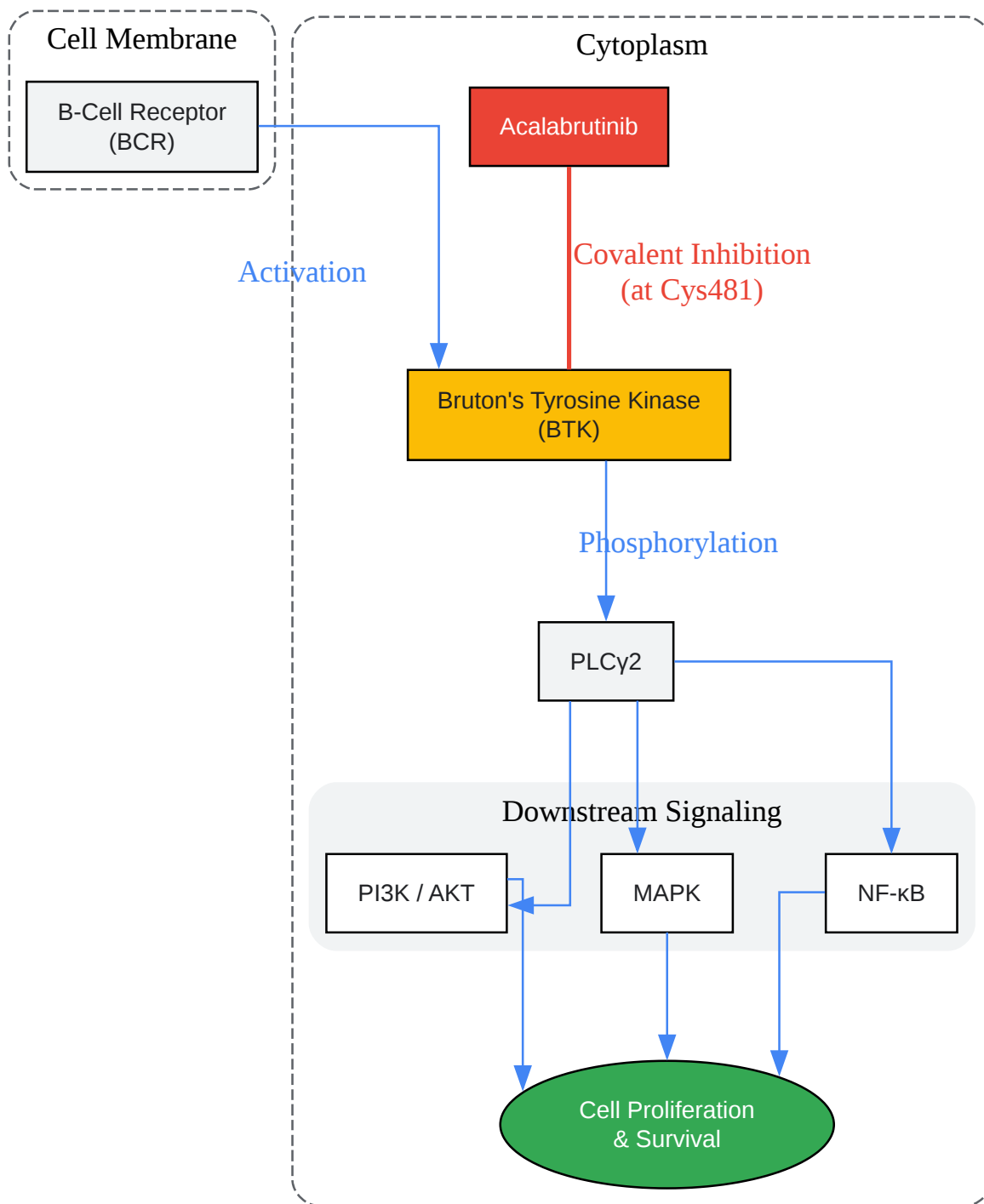
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Introduction

Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] Its mechanism of action involves the irreversible covalent inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway essential for B-cell proliferation and survival.[2][3] A key step in the synthesis of Acalabrutinib is the formation of an amide bond between the advanced intermediate, (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, and **2-butynoic acid**. This reaction introduces the electrophilic 2-butyne moiety, which is crucial for the covalent binding to the Cys481 residue in the active site of BTK.[1][2] These application notes provide detailed protocols and data for this critical coupling step.

Mechanism of Action: BTK Inhibition

Acalabrutinib's therapeutic effect stems from its disruption of the B-cell receptor (BCR) signaling pathway.[4] Upon BCR activation, BTK is autophosphorylated and, in turn, phosphorylates downstream targets, including PLC γ 2. This initiates a cascade involving pathways like PI3K/AKT, MAPK, and NF- κ B, which are vital for the proliferation, survival, and migration of B-cells.[3][5] Acalabrutinib selectively and irreversibly binds to the Cys481 residue of BTK, blocking its enzymatic activity and effectively shutting down this signaling cascade, leading to apoptosis and inhibited proliferation of malignant B-cells.[2][3]

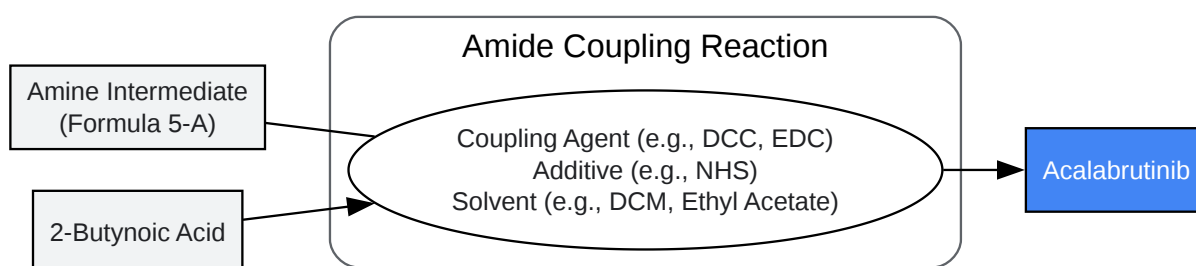


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Caption: Acalabrutinib inhibits BTK, blocking BCR signaling pathways.

Synthetic Strategy and Experimental Protocols

The final step in Acalabrutinib synthesis involves the amide coupling of the key amine intermediate with **2-butynoic acid**. This is typically achieved using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form a more reactive ester intermediate and improve yields.^{[6][7]}



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Caption: General scheme for the final coupling step in Acalabrutinib synthesis.

Protocol 1: Synthesis via DCC-mediated Coupling

This protocol details the coupling of the primary amine intermediate with **2-butynoic acid** using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:

- (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide (Formula 5-A)
- **2-Butynoic acid**
- DCC (N,N'-dicyclohexylcarbodiimide)
- Dichloromethane (DCM)
- Water

- Anhydrous sodium sulfate
- Ethyl acetate and Methanol (for chromatography)

Procedure:[\[8\]](#)[\[9\]](#)

- Dissolve the amine intermediate (1.0 eq) and **2-butynoic acid** (1.2 eq) in dichloromethane (DCM).
- Cool the clear, yellow solution to a temperature range of -15 to -10 °C.
- Prepare a solution of DCC (1.2 eq) in DCM.
- Add the DCC solution dropwise to the reaction mixture over 5-10 minutes.
- Allow the reaction mixture to warm to 0-5 °C and stir for approximately 45-60 minutes, during which a slight suspension of dicyclohexylurea (DCU) byproduct will form.
- Monitor the reaction to completion using TLC or LC-MS.
- Upon completion, filter the reaction mixture to remove the precipitated DCU.
- Wash the filtrate with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
- Purify the resulting crude solid by column chromatography using a suitable solvent system (e.g., ethyl acetate/methanol) to afford Acalabrutinib as a yellow solid.

Protocol 2: Synthesis via EDC/NHS-mediated Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and N-hydroxysuccinimide (NHS) for the activation and coupling of **2-butynoic acid**.

Materials:

- (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide
- **2-Butynoic acid**

- EDC.HCl
- 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) may also be used.[7]
- N,N-diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- Deionized Water

Procedure:[7]

- Charge a reaction flask with N,N-Dimethylformamide (DMF), the amine intermediate (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (0.15 eq), and **2-butynoic acid** (1.2 eq).
- Add EDC.HCl (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (1.1 eq) to the mixture.
- Maintain the reaction temperature at 35-40 °C and stir for approximately 1 hour.
- Monitor the reaction progress by HPLC.
- Once the reaction is complete, quench the reaction mass by adding it to deionized water.
- Filter the resulting crude product.
- The crude solid can be further purified by recrystallization from a suitable solvent mixture (e.g., Isopropyl alcohol/Methyl tert-butyl ether) to yield pure Acalabrutinib.

Quantitative Data Summary

The efficiency of the coupling reaction is critical for the overall process yield. The table below summarizes representative quantitative data from various reported synthetic procedures.

| Parameter | Method | Value | Source |
|----------------------------|-----------------------------------|--|---------|
| Yield | DCC Coupling in DCM | 70-72% | [6][8] |
| Yield | EDC/HOBt Coupling in DMF | Not explicitly stated, but part of a high-yield process. | [7] |
| Purity (Post-Purification) | HPLC | > 99.0% | [7][10] |
| Purity (Crude) | Not Specified | Variable, requires purification. | [6][7] |
| Reactant Molar Ratio | Amine : 2-Butynoic Acid : DCC | 1 : 1.2 : 1.2 | [9] |
| Reactant Molar Ratio | Amine : 2-Butynoic Acid : EDC.HCl | 1 : 1.2 : 1.5 | [7] |

Experimental and Purification Workflow

The overall laboratory workflow involves a series of sequential steps from reaction setup to the isolation of the final pure compound. Proper execution of the workup and purification stages is essential to remove byproducts, such as dicyclohexylurea (from DCC) or unreacted starting materials.

Caption: Step-by-step workflow for the synthesis and purification of Acalabrutinib.

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